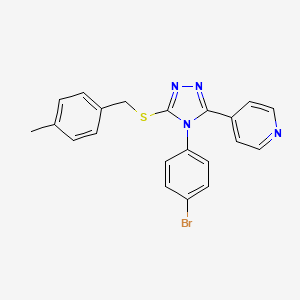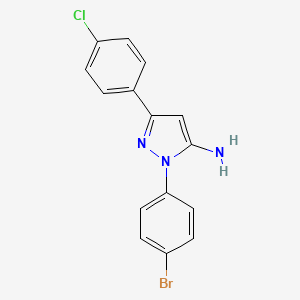
4-Methyl-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C22H22N2O3S and a molecular weight of 394.496 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is characterized by its unique structure, which includes a sulfonohydrazide group, making it a valuable compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature or under reflux.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base like triethylamine.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but lacks the sulfonohydrazide group, which may result in different chemical and biological properties.
3-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure with a methyl group at a different position, potentially affecting its reactivity and biological activity.
4-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Contains a methoxy group instead of a methyl group, which can influence its chemical behavior and interactions.
Uniqueness
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals .
Propiedades
Número CAS |
367486-57-5 |
|---|---|
Fórmula molecular |
C22H22N2O3S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C22H22N2O3S/c1-17-3-7-20(8-4-17)16-27-21-11-9-19(10-12-21)15-23-24-28(25,26)22-13-5-18(2)6-14-22/h3-15,24H,16H2,1-2H3/b23-15+ |
Clave InChI |
PBHMUNIUQFVLSJ-HZHRSRAPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029785.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029790.png)
![3-(4-chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12029797.png)


![N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12029815.png)

![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029837.png)
![[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12029840.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12029847.png)
![[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12029849.png)
![3-(4-ethoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029865.png)
![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12029873.png)
